(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride, NaH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: Lacks the naphthyridine moiety, resulting in different biological activities.
1,8-Naphthyridine derivatives: Possess similar core structures but differ in substituents, affecting their chemical properties and applications.
Uniqueness
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both naphthyridine and oxazole rings. This combination imparts distinct chemical reactivity and potential for diverse biological activities, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H13N3O |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(4S)-2-(1,8-naphthyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H13N3O/c1-2-5-12(6-3-1)15-11-21-17(20-15)14-9-8-13-7-4-10-18-16(13)19-14/h1-10,15H,11H2/t15-/m1/s1 |
InChI Key |
ODFMTYMZEIXBHW-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC3=C(C=CC=N3)C=C2)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.